Molecular Weight & Ligand Efficiency: Target Compound vs. Propargyl-Thioacetamide Analog
The target compound (MW 255.40) is 30.1 Da heavier than the N-propargyl analog N-(prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide (MW 225.3, CAS 1208765-13-2) . This difference originates from the cyclopentyl vs. propargyl N-substituent. In fragment-based campaigns, every 30 Da increment can significantly impact ligand efficiency (LE) and binding thermodynamics; the cyclopentyl variant offers a larger hydrophobic surface for target engagement without compromising oral drug-like boundaries, whereas the propargyl analog's lower MW may be insufficient for filling deeper binding pockets.
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 255.40 |
| Comparator Or Baseline | N-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide: 225.3 |
| Quantified Difference | +30.1 Da (13.4% larger) |
| Conditions | Calculated monoisotopic molecular weight derived from molecular formula; target: C12H17NOS2; comparator: C10H11NOS2 |
Why This Matters
A 13.4% molecular weight increase with a cyclopentyl group maintains fragment-like properties while adding substantial hydrophobic contact area, which is crucial for optimizing binding affinity in early-stage medicinal chemistry.
